3-Ethoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Description
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Properties
IUPAC Name |
3-ethoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-13-9-5-7-6-10-4-3-8(7)11-12-9/h5,10H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRVNBJIZCFJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C2CCNCC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Ethoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine is a compound that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis pathways, therapeutic implications, and research findings.
- Molecular Formula : C12H14N4O
- Molecular Weight : 230.27 g/mol
- CAS Number : 918119-13-9
Structure
The compound features a pyridazine core with an ethoxy group and a tetrahydropyrido structure, which is significant for its biological activity.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often act as inhibitors of key signaling pathways involved in cancer progression, particularly the PI3K/Akt/mTOR pathway. This pathway is crucial in regulating cell growth and survival.
- Case Study : A study demonstrated that derivatives of pyrido[4,3-c]pyridazine showed enhanced cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics .
Antimicrobial Activity
Research has also explored the antimicrobial potential of this compound:
- In Vitro Studies : In laboratory settings, this compound exhibited activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
- Mechanism : The antimicrobial effects are believed to result from the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Neuroprotective Effects
Emerging studies suggest neuroprotective properties:
- Neurodegenerative Disease Models : In models of neurodegenerative diseases such as Alzheimer's and Parkinson's, this compound demonstrated the ability to reduce oxidative stress and inflammation.
- Research Findings : A recent study indicated that treatment with this compound resulted in improved cognitive function and reduced neuronal apoptosis in animal models .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : The synthesis often begins with readily available pyridine derivatives.
- Reagents : Key reagents include ethyl iodide for ethylation and various catalysts to facilitate cyclization reactions.
- Yield Optimization : Researchers have reported yields ranging from 60% to 85%, depending on the reaction conditions .
Table of Synthesis Conditions
| Step | Reagent | Condition | Yield (%) |
|---|---|---|---|
| 1 | Ethyl iodide | Reflux in ethanol | 70% |
| 2 | Catalyst (e.g., piperidine) | Room temperature | 85% |
| 3 | Acidic workup | Neutralization with NaOH | 75% |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of tetrahydropyrido compounds exhibit anticancer properties. For instance, compounds similar to 3-Ethoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain derivatives inhibited cell proliferation in breast and lung cancer models through apoptosis induction mechanisms .
2. Neuroprotective Effects
Tetrahydropyrido derivatives have been studied for their neuroprotective abilities. One study highlighted the potential of these compounds in protecting neuronal cells from oxidative stress-induced damage. The mechanism involves the modulation of signaling pathways related to inflammation and apoptosis .
3. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research has shown that it exhibits activity against both bacterial and fungal strains. This application is particularly relevant in developing new antimicrobial agents in response to rising antibiotic resistance .
Material Science Applications
1. Polymer Chemistry
this compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Studies have reported improvements in the tensile strength and thermal degradation temperatures of polymers containing this compound .
2. Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being explored for use in coatings and adhesives. Research suggests that formulations incorporating tetrahydropyrido structures exhibit superior adhesion to various substrates while maintaining flexibility .
Agricultural Applications
1. Pesticide Development
The compound's biological activity has led to its exploration as a potential pesticide or herbicide. Studies indicate that it can inhibit specific enzymes in pests or weeds, leading to effective control measures without harming non-target species .
2. Plant Growth Regulators
Research has also suggested that derivatives of this compound may act as plant growth regulators. They can enhance growth rates and improve stress resistance in plants under adverse conditions .
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
